molecular formula C21H15BrN6O2 B2909871 1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one CAS No. 1030100-20-9

1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one

Cat. No. B2909871
M. Wt: 463.295
InChI Key: LJOZJHWJARNKGM-UHFFFAOYSA-N
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Description

“1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with an ethyl group at the 1-position and a piperazine ring at the 3-position . The piperazine ring is further substituted with a 3-methylphenoxyacetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple functional groups, including an ethyl group, a piperazine ring, and a 3-methylphenoxyacetyl group attached to the quinoxaline core . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the various functional groups . For example, the presence of the piperazine ring could potentially influence the compound’s solubility in water, while the quinoxaline core could potentially influence its UV/Vis absorption properties .

Future Directions

Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity . Additionally, the introduction of different substituents could be explored as a means of modulating its properties and activity .

properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOZJHWJARNKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one

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